molecular formula C19H17NO5S2 B2532594 (Z)-4-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 676643-18-8

(Z)-4-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2532594
CAS RN: 676643-18-8
M. Wt: 403.47
InChI Key: BCHXWDIJXCQHJA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxylic acid group can participate in acid-base reactions, and the double bond in the thiazolidine ring can participate in addition reactions .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • A study by Chandrappa et al. (2010) demonstrated that novel thioxothiazolidin-4-one derivatives, synthesized through coupling with different amines, showed significant anticancer and antiangiogenic effects in a mouse Ehrlich Ascites Tumor model. These compounds reduced tumor volume, cell number, and suppressed tumor-induced endothelial proliferation, indicating their potential as anticancer therapy candidates with the ability to inhibit tumor angiogenesis and tumor cell proliferation Chandrappa et al., 2010.

Cytotoxicity and Apoptosis Induction

  • Another research by Chandrappa et al. (2009) explored the synthesis of thiazolidinone derivatives containing furan moiety and evaluated their cytotoxicity and apoptosis induction in human leukemia cells. The study found that certain derivatives exhibited moderate to strong antiproliferative activity, suggesting the importance of the electron-donating groups on the thiazolidinone moiety for anticancer properties Chandrappa et al., 2009.

Fluorescence Properties for Co2+ Detection

  • Li Rui-j (2013) synthesized a fluorescent compound derived from the thioxothiazolidin structure, which showed selective Co2+ fluorescent quenching effects, indicating its potential as a Co2+ fluorescent chemical sensor Li Rui-j, 2013.

Liquid Crystal Properties

  • A study by Ha et al. (2009) focused on the synthesis of a heterocyclic compound that exhibited smectic A phase, highlighting the potential of thioxothiazolidin-based derivatives in the development of new materials for liquid crystal applications Ha et al., 2009.

Photovoltaic Parameters for Organic Solar Cells

  • Khan et al. (2019) designed triazatruxene-based novel donor materials with thioxothiazolidin-4-one derivatives for organic solar cells, demonstrating reduced energy gaps and potential for efficient photovoltaic compounds Khan et al., 2019.

properties

IUPAC Name

4-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-24-13-6-4-12(5-7-13)15-9-8-14(25-15)11-16-18(23)20(19(26)27-16)10-2-3-17(21)22/h4-9,11H,2-3,10H2,1H3,(H,21,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHXWDIJXCQHJA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

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